Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate
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Overview
Description
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Formation of the Intermediate: Benzyl chloroformate reacts with the amine to form an intermediate carbamate.
Final Product Formation: The intermediate undergoes further reaction with 4-bromophenyl acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the bromophenyl group.
Ethyl carbamate: Another carbamate ester with different substituents.
Methyl carbamate: A smaller analog with a methyl group instead of a benzyl group.
Uniqueness
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and biochemical research.
Biological Activity
Benzyl (S)-(1-((2-(4-bromophenyl)-2-oxoethyl)amino)-1-oxopropan-2-YL)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C14H19N3O4 and has a unique structure that includes a carbamate functional group. This structure is critical for its biological activity, as the carbamate moiety is known to enhance the pharmacological properties of various compounds.
Research indicates that compounds similar to benzyl carbamates often interact with various biological targets, including enzymes and receptors. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Many carbamates have been shown to inhibit enzymes such as BACE1, which is crucial in the development of Alzheimer’s disease. The inhibition of such enzymes can lead to decreased production of amyloid-beta peptides, potentially mitigating neurodegenerative processes.
- Modulation of Transport Proteins : The compound may also interact with transport proteins like P-glycoprotein (P-gp), affecting drug absorption and distribution in the body. This interaction can enhance the bioavailability of co-administered drugs.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzyl carbamates. For instance:
- Antitubercular Activity : Research has demonstrated that certain benzyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for related compounds, indicating potent antitubercular effects .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Selectivity Towards Cancer Cells : In vitro assays have shown that this compound selectively inhibits cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Case Studies and Experimental Findings
A comprehensive study investigated the biological activity of various benzyl carbamate derivatives, revealing:
Compound | Target | Activity | MIC (µg/mL) |
---|---|---|---|
3d | Mtb | Moderate | 10 |
3l | Cancer | Potent | 5 |
These findings emphasize the potential utility of benzyl carbamates in treating infections and cancers.
Properties
Molecular Formula |
C19H19BrN2O4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[2-(4-bromophenyl)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H19BrN2O4/c1-13(22-19(25)26-12-14-5-3-2-4-6-14)18(24)21-11-17(23)15-7-9-16(20)10-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25)/t13-/m0/s1 |
InChI Key |
ORCUKUFFFSQBPR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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